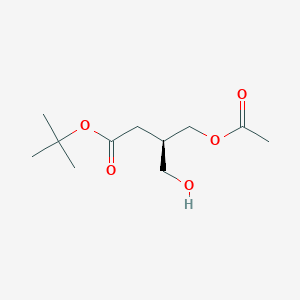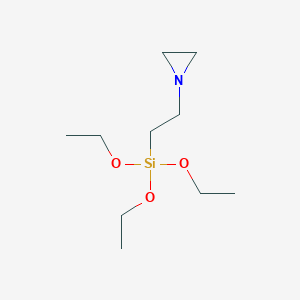
1-(2-(Triethoxysilyl)ethyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Triethoxysilyl)ethyl)aziridine: is an organosilicon compound with the molecular formula C10H23NO3Si. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and contains a triethoxysilyl group.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-(Triethoxysilyl)ethyl)aziridine can be synthesized through the reaction of aziridine with triethoxysilane in the presence of a catalyst. The reaction typically involves the nucleophilic attack of the aziridine nitrogen on the silicon atom of triethoxysilane, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions: 1-(2-(Triethoxysilyl)ethyl)aziridine undergoes various chemical reactions, including:
Ring-opening reactions: The strained aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Substitution reactions: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids or bases can facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening with an amine nucleophile would yield a different product compared to ring-opening with an alcohol .
科学的研究の応用
1-(2-(Triethoxysilyl)ethyl)aziridine has several scientific research applications, including:
Materials Science: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Organic Synthesis: The compound’s reactivity makes it useful in the synthesis of complex organic molecules.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for biologically active compounds.
作用機序
The mechanism by which 1-(2-(Triethoxysilyl)ethyl)aziridine exerts its effects involves the reactivity of the aziridine ring and the triethoxysilyl group. The aziridine ring’s strain makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. The triethoxysilyl group can participate in further functionalization, enabling the compound to interact with different molecular targets and pathways .
類似化合物との比較
1-(2-(Trimethoxysilyl)ethyl)aziridine: Similar to 1-(2-(Triethoxysilyl)ethyl)aziridine but with methoxy groups instead of ethoxy groups.
Uniqueness: this compound is unique due to the presence of the triethoxysilyl group, which imparts additional reactivity and potential for functionalization compared to other aziridine derivatives .
特性
CAS番号 |
18297-22-8 |
|---|---|
分子式 |
C10H23NO3Si |
分子量 |
233.38 g/mol |
IUPAC名 |
2-(aziridin-1-yl)ethyl-triethoxysilane |
InChI |
InChI=1S/C10H23NO3Si/c1-4-12-15(13-5-2,14-6-3)10-9-11-7-8-11/h4-10H2,1-3H3 |
InChIキー |
NODBPDRYGJHPDD-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCN1CC1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


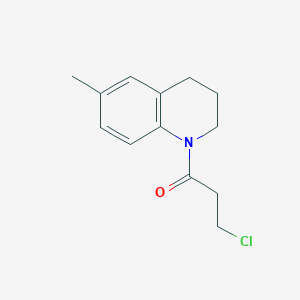
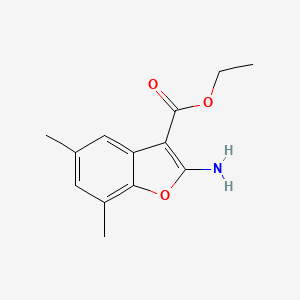

![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)
![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)

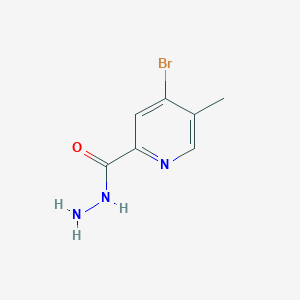
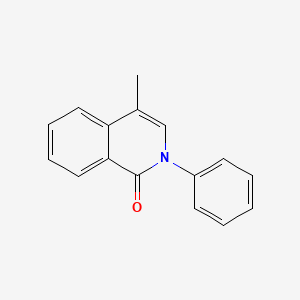

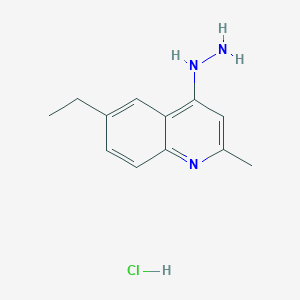

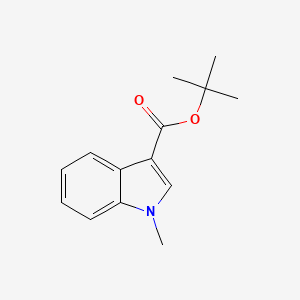
![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)
